molecular formula C12H12ClNO5 B14378298 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid CAS No. 88194-11-0

5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid

Cat. No.: B14378298
CAS No.: 88194-11-0
M. Wt: 285.68 g/mol
InChI Key: KRAGJPIZTXCKBQ-UHFFFAOYSA-N
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Description

5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a 4-chlorobutanamido group and two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form aniline.

    Acylation: Aniline undergoes acylation with 4-chlorobutanoyl chloride to form 4-chlorobutanamido benzene.

    Carboxylation: The final step involves the carboxylation of the benzene ring at the 1 and 3 positions to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic Acid (1,2-Benzenedicarboxylic Acid)
  • Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
  • Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

Uniqueness

5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the 4-chlorobutanamido group, which imparts distinct chemical properties and potential biological activities compared to other benzenedicarboxylic acids.

Properties

CAS No.

88194-11-0

Molecular Formula

C12H12ClNO5

Molecular Weight

285.68 g/mol

IUPAC Name

5-(4-chlorobutanoylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H12ClNO5/c13-3-1-2-10(15)14-9-5-7(11(16)17)4-8(6-9)12(18)19/h4-6H,1-3H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

KRAGJPIZTXCKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)CCCCl)C(=O)O

Origin of Product

United States

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